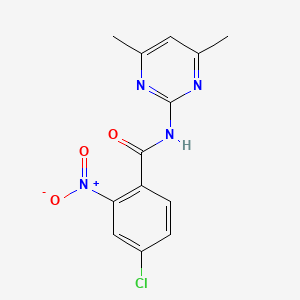![molecular formula C18H19N3O4 B5779874 N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide, commonly known as NIPAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NIPAB is a member of the family of compounds known as N-acylphenylalanines, which have been shown to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of NIPAB is not fully understood, but it is thought to involve the inhibition of inflammatory pathways. NIPAB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. Additionally, NIPAB has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation.
Biochemical and Physiological Effects:
NIPAB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, NIPAB has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). NIPAB has also been shown to reduce pain and improve functional outcomes in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of NIPAB is its ability to selectively target inflammatory pathways, which makes it a promising candidate for the development of novel therapeutics. Additionally, NIPAB has been shown to have low toxicity in animal models, which suggests that it may be safe for use in humans. However, one limitation of NIPAB is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of NIPAB. One area of interest is the development of novel formulations of NIPAB that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of NIPAB for the treatment of various inflammatory and neuropathic conditions. Finally, the potential synergistic effects of NIPAB with other anti-inflammatory and analgesic agents should be explored.
Synthesis Methods
The synthesis of NIPAB involves the reaction between 2-nitrobenzoyl chloride and N-(2-aminophenyl)butanamide in the presence of a base. The reaction proceeds through an acylation process, where the acyl chloride group of 2-nitrobenzoyl chloride is transferred to the amine group of N-(2-aminophenyl)butanamide. The resulting product is N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide, which is purified through recrystallization.
Scientific Research Applications
NIPAB has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and neuropathic conditions. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of novel therapeutics. NIPAB has been studied in vitro and in vivo for its effects on various inflammatory markers, such as cytokines and chemokines, and has been shown to decrease their expression levels. Additionally, NIPAB has been shown to reduce pain and improve functional outcomes in animal models of neuropathic pain.
properties
IUPAC Name |
N-[2-[[2-(2-nitrophenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-7-17(22)19-14-9-4-5-10-15(14)20-18(23)12-13-8-3-6-11-16(13)21(24)25/h3-6,8-11H,2,7,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPKUKFSYSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2-nitrophenyl)acetyl]amino}phenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)



![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)

